molecular formula C10H13NO3 B13873689 Ethyl 3-(aminomethyl)-4-hydroxybenzoate

Ethyl 3-(aminomethyl)-4-hydroxybenzoate

Cat. No.: B13873689
M. Wt: 195.21 g/mol
InChI Key: WTERNSOKTYKIKR-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-4-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(aminomethyl)-4-hydroxybenzoate typically involves the esterification of 3-(aminomethyl)-4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)-4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 3-(aminomethyl)-4-oxobenzoic acid.

    Reduction: Ethyl 3-(aminomethyl)-4-hydroxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(aminomethyl)-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of Ethyl 3-(aminomethyl)-4-hydroxybenzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can participate in redox reactions, altering the oxidative state of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 3-(aminomethyl)-4-hydroxybenzoate can be compared to other similar compounds such as:

    Ethyl 4-hydroxybenzoate: Lacks the aminomethyl group, making it less reactive in nucleophilic substitution reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.

    Ethyl 3-(aminomethyl)-4-methoxybenzoate:

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 3-(aminomethyl)-4-hydroxybenzoate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5,12H,2,6,11H2,1H3

InChI Key

WTERNSOKTYKIKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)CN

Origin of Product

United States

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